molecular formula C7H4ClF3O B1586134 2-Chloro-4-(trifluoromethyl)phenol CAS No. 35852-58-5

2-Chloro-4-(trifluoromethyl)phenol

Cat. No. B1586134
CAS RN: 35852-58-5
M. Wt: 196.55 g/mol
InChI Key: YNWKEXMSQQUMEL-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O . It has an average mass of 196.554 Da and a monoisotopic mass of 195.990280 Da . It is also known by other names such as 2-Chloro-α,α,α-trifluoro-p-cresol and 3-Chloro-4-hydroxybenzotrifluoride .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)phenol can be found in various chemical databases .


Physical And Chemical Properties Analysis

2-Chloro-4-(trifluoromethyl)phenol has a density of 1.5±0.1 g/cm3, a boiling point of 188.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.2±3.0 kJ/mol and a flash point of 68.0±25.9 °C .

Scientific Research Applications

Synthesis of Polymers and Monomers

  • Field : Polymer Chemistry
  • Application : 4-(Trifluoromethyl)phenol, a compound structurally similar to 2-Chloro-4-(trifluoromethyl)phenol, is used in the synthesis of polymers and monomers .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compound was successfully used in the synthesis of polymers and monomers .

Synthesis of Diaryl Ether

  • Field : Organic Chemistry
  • Application : 4-(Trifluoromethyl)phenol (4-hydroxybenzotrifluoride) was used in the synthesis of diaryl ether .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compound was successfully used in the synthesis of diaryl ether .

Synthesis of m-Aryloxy Phenols

  • Field : Organic Chemistry
  • Application : 2-Chloro-4-(trifluoromethyl)phenol is used in the synthesis of m-aryloxy phenols .
  • Method : The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
  • Results : The compound was successfully used in the synthesis of m-aryloxy phenols .

Production of Plastics, Adhesives, and Coatings

  • Field : Industrial Chemistry
  • Application : m-Aryloxy phenols, which can be synthesized using 2-Chloro-4-(trifluoromethyl)phenol, are used in the production of plastics, adhesives, and coatings .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compounds improve these materials’ thermal stability and flame resistance .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Field : Material Science
  • Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : These compounds are commonly used due to their ability to improve the properties of various materials .

Synthesis of 2-Methyl-2-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Propionic Acid Ethyl Ester

  • Field : Organic Chemistry
  • Application : 2-Nitro-4-(trifluoromethyl)phenol, a compound structurally similar to 2-Chloro-4-(trifluoromethyl)phenol, is used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compound was successfully used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .

Synthesis of Trifluoromethylpyridines

  • Field : Organic Chemistry
  • Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 2-chloro-3-(trifluoromethyl)pyridine, a compound structurally similar to 2-Chloro-4-(trifluoromethyl)phenol, are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of 3-[2-Chloro-4-(Trifluoromethyl)Phenoxy]Phenol

  • Field : Organic Chemistry
  • Application : 2-Chloro-4-(trifluoromethyl)phenol is used in the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
  • Method : The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
  • Results : The compound was successfully used in the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .

Safety And Hazards

2-Chloro-4-(trifluoromethyl)phenol is a combustible liquid that can cause skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Trifluoromethylpyridine derivatives, which may share some chemical similarities with 2-Chloro-4-(trifluoromethyl)phenol, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWKEXMSQQUMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371472
Record name 2-chloro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)phenol

CAS RN

35852-58-5
Record name 2-chloro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.5 mol of propenyl 4-trifluoromethylphenyl ether, 0.25 mol of pentaerythritol and 5 g of p-toluenesulphonic acid in 500 ml of carbon tetrachloride was stirred and refluxed under nitrogen for 40 minutes. The resulting solution was washed with 250 ml of water, and then dried by azeotroping 150 ml solvent in vacuo. After addition of 150 ml of fresh carbon tetrachloride, chlorine was passed into the solution for 2 hours, after which the solution was washed with 250 ml of water and the solvent was evaporated. The remaining product was purified by fractional distillation to give 74.8 g of 2chloro-4-trifluoromethylphenol, b.p: 52°-53.5° C. at 6 Torr., which was identified and shown by gas chromatography to have a purity of greater than 97%.
Name
propenyl 4-trifluoromethylphenyl ether
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Chlorine gas is passed through a flow meter into a solution of α,α,α-trifluoro-p-cresol (4.05 g. 0.025 mole) in ethylene dichloride (200 ml.) at 0° C. until the theoretical volume has been absorbed. The solvent is stripped off and the residue distilled to give 2-chloro-α,α,α-trifluoro-p- cresol (3.5 g. 71%) b.p. 80°-82° C. at 33 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
L Scrano, SA Bufo, M D'Auria, P Meallier… - J Environ …, 2002 - fluoridealert.org
PubMed Abstract: Photochemistry studies can be helpful in assessing the environmental fate of chemicals. Photochemical reactions lead to the formation of by-products that can exhibit …
Number of citations: 2 fluoridealert.org
L Scrano, SA Bufo, M D'Auria, P Meallier… - Journal of …, 2002 - Wiley Online Library
Photochemistry studies can be helpful in assessing the environmental fate of chemicals. Photochemical reactions lead to the formation of by‐products that can exhibit different …
Number of citations: 45 acsess.onlinelibrary.wiley.com
L Li, M Li, H Chi, J Yang, Z Li, C Liu - Journal of Fluorine Chemistry, 2016 - Elsevier
… graminis, particularly compound 2a with 2-chloro-4-trifluoromethyl-phenol substituent displayed significant control of 100% against E. graminis at 1.56 mg L −1 , much higher than …
Number of citations: 16 www.sciencedirect.com
吉本武雄, 五十嵐桂一, 藤田高, 原山威甫 - Journal of Pesticide Science, 1990 - jlc.jst.go.jp
… When the same reaction was done in tertiary alcohol at a lower temperature of about 80C, secondary decomposition of 2-chloro-4trifluoromethyl phenol was depressed so that the …
Number of citations: 5 jlc.jst.go.jp
E Vulliet, C Emmelin, L Scrano, SA Bufo… - Journal of agricultural …, 2001 - ACS Publications
To elucidate the photochemical behavior of diphenyl ether herbicides in superficial waters, the photodegradation of acifluorfen, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoïc …
Number of citations: 27 pubs.acs.org
H Geneste, B Schaefer - Synthesis, 2001 - thieme-connect.com
A broad variety of 2-substituted 4-(trifluoromethyl) phenols can be prepared in a large scale by o-lithiation and reaction with electrophiles in good to excellent yields. The key for the …
Number of citations: 22 www.thieme-connect.com
D Cartwright - Organofluorine Chemistry: Principles and Commercial …, 1994 - Springer
The past 15 years has been a very exciting time for research into agrochemicals, with many significant advances being achieved. Highly active and effective new series of compounds …
Number of citations: 23 link.springer.com
Q Zhang, L Zhang, H Wang, Q Jiang, X Zhu - Bioresource technology, 2018 - Elsevier
… was broken, yielding 2-chloro-4-trifluoromethyl-phenol and N-(2-ethoxy-4,6-dihydroxy-phenyl)-acetamide (Chakraborty et al., 2002). 2-Chloro-4-trifluoromethyl-phenol was further …
Number of citations: 51 www.sciencedirect.com
ZJ Chen, Y Qiao, N Zhang, H Yang, J Liu - Science of The Total …, 2023 - Elsevier
The constant use of the pesticide oxyfluorfen (OFF) in farmland contaminates the soil, posing threats to crop growth and human health. To avoid the contamination of food crops with OFF…
Number of citations: 4 www.sciencedirect.com
DAM Alexandrino, AP Mucha… - Critical Reviews in …, 2022 - Taylor & Francis
Fluorine-based agrochemicals have been benchmarked as the golden standard in pesticide development, prompting their widespread use in agriculture. As a result, fluorinated …
Number of citations: 5 www.tandfonline.com

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